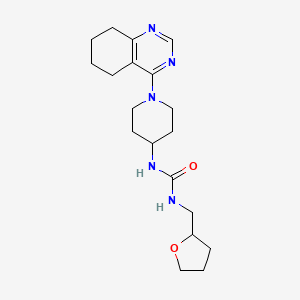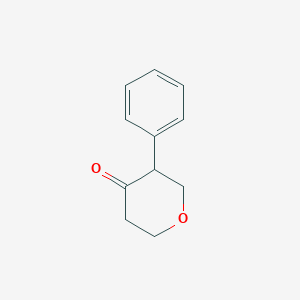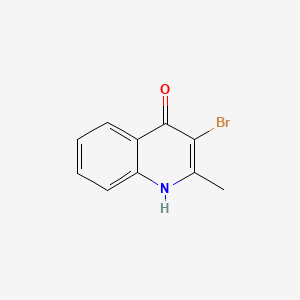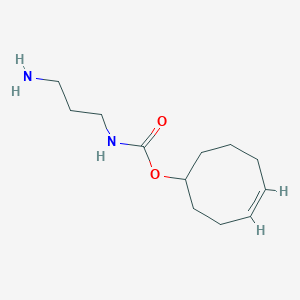![molecular formula C24H21N3O4 B2695631 2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide CAS No. 851207-68-6](/img/structure/B2695631.png)
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound. This core structure is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound seems to include a benzimidazole ring, a phenyl group, and an acetamide group, along with various other functional groups. The presence of these groups could influence the compound’s reactivity and interactions .科学的研究の応用
Vasorelaxant Potential
Studies have indicated the relaxant activity of benzimidazole derivatives, particularly focusing on their effects on isolated rat aortic rings. Estrada-Soto et al. (2006) highlighted that certain 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could be leveraged in developing treatments against hypertensive diseases (Estrada-Soto et al., 2006).
Antimicrobial and Antiprotozoal Activities
Benzimidazole compounds have been tested for their antimicrobial and antiprotozoal activities. For instance, novel benzothiazole-substituted β-lactam hybrids were synthesized and showed moderate activities against both Gram-positive and Gram-negative bacterial strains, in addition to antimalarial properties (Alborz et al., 2018). Moreover, Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives with significant activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showcasing their potential in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Anti-inflammatory and Gastroprotective Effects
The anti-inflammatory activity of benzimidazole derivatives has been explored with promising results. Bhor and Sable (2022) synthesized and tested various benzimidazole compounds for their anti-inflammatory effects, finding several potent compounds through the rat-paw edema method (Bhor & Sable, 2022). Additionally, the gastroprotective effects of β3 adrenoceptor agonists, including benzimidazole derivatives, were demonstrated in studies by Sevak et al. (2002), indicating their potential in treating gastric ulcers and related conditions (Sevak et al., 2002).
Anticancer and Antioxidant Activities
Research into the anticancer properties of benzimidazole derivatives has revealed their potential in targeting various cancer cells. El-Shekeil et al. (2012) synthesized new benzimidazole compounds and assessed their in vitro anticancer potential against HeLa and PC3 cells, with some compounds showing moderate cytotoxic effects (El-Shekeil et al., 2012). Saini et al. (2016) also evaluated the antioxidant activity of 2-methyl benzimidazole, underscoring its significance in medicinal chemistry due to its pharmacophoric group (Saini et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-22-13-17(15-28)11-12-21(22)31-16-23-26-19-9-5-6-10-20(19)27(23)14-24(29)25-18-7-3-2-4-8-18/h2-13,15H,14,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPTRGOJUEQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)





![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)

![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)
![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)
![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)
![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)
